molecular formula C23H26N2O5 B586500 Picraline CAS No. 2671-32-1

Picraline

Cat. No. B586500
CAS RN: 2671-32-1
M. Wt: 410.47
InChI Key: DXTJMQCRVFWNBD-FTHDSKJGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Picraline is a natural alkaloid found in the herbs of Rauvolfia verticillata . It is used for pharmacological research and as a reference standard . It is stored in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .


Synthesis Analysis

The synthesis of this compound-type indole alkaloids has been studied . An efficient synthesis of the C/D ring-cleaved compounds from hirsutine and their transformation into three different types of products, including the C-mavacurine type, is described .


Molecular Structure Analysis

While specific molecular structure analysis for this compound is not available, there are general methods for analyzing the molecular structure of compounds. These include techniques such as X-ray crystallography and various computational methods .

Scientific Research Applications

  • Chemical Constituents of Alstonia scholaris : A study by Cai et al. (2008) identified Picraline as one of the chemical constituents isolated from the leaves of Alstonia scholaris, a medicinal plant. The study focused on the isolation and structural analysis of this compound along with other alkaloids (Cai, Liu, Feng, & Luo, 2008).

  • Alkaloids of Alstonia lanceolifera : Another study on Alstonia lanceolifera leaves resulted in the isolation of new indole alkaloids, including this compound. This research primarily focused on the extraction and structural determination of these alkaloids (Petitfrere-Auvray et al., 1981).

  • Chapter on Picralima Alkaloids : Taylor (1966) discussed the chemical properties of Picralima alkaloids, including this compound. The chapter detailed the structural interpretation and chemical transformations of this compound and related alkaloids, highlighting their significance in alkaloid chemistry (Taylor, 1966).

  • Alkaloids from Alstonia scholaris in Various Regions : A study by Yamauchi et al. (1990) investigated the alkaloid content in Alstonia scholaris leaves from different regions. The study found this compound among other alkaloids, emphasizing regional variations in alkaloid content (Yamauchi, Abe, Chen, Nonaka, Santisuk, & Padolina, 1990).

  • Pharmacological Effects of Picralima Nitida : Dapaah et al. (2016) explored the antitussive, expectorant, and analgesic effects of Picralima nitida, a plant containing this compound. The study assessed the efficacy of the plant extract in managing cough and pain (Dapaah, Koffuor, Mante, & Ben, 2016).

  • Alkaloids of Picralima and Alstonia Species : Saxtond (1973) provided a comprehensive overview of Picralima and Alstonia species alkaloids, including this compound. The chapter covered the occurrence, transformations, and synthesis of these alkaloids, contributing to a deeper understanding of their chemistry and potential applications (Saxtond, 1973).

Safety and Hazards

According to the Material Safety Data Sheet, Picraline should be handled with care to avoid dust formation and inhalation . In case of contact with eyes or skin, or if ingested or inhaled, immediate medical attention is required .

Future Directions

While specific future directions for Picraline are not mentioned, there is a general trend in pharmaceutical research to convert existing knowledge into finished products . This could potentially apply to this compound as well, given its pharmacological significance .

Mechanism of Action

Target of Action

Picraline is a natural alkaloid that primarily targets opioid receptors . It exhibits binding affinities with Ki values of 132 μM, 2.38 μM, and 98.8 μM for μOR, κOR, and δOR, respectively . Opioid receptors are a group of inhibitory G protein-coupled receptors with opioids as ligands. They play crucial roles in pain control, reward, and addictive behaviors.

properties

IUPAC Name

methyl 19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-4-14-11-25-18-9-16(14)21(20(27)28-3,12-29-13(2)26)22-10-19(25)30-23(18,22)24-17-8-6-5-7-15(17)22/h4-8,16,18-19,24H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTJMQCRVFWNBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)(COC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the primary pharmacological target of Picraline?

A1: this compound, an indole alkaloid, primarily interacts with opioid receptors. Research indicates a strong affinity for the kappa opioid receptor, exhibiting potent agonist activity. []

Q2: What is the structural characterization of this compound?

A3: While the provided abstracts don't explicitly state the molecular formula or weight of this compound, they highlight its structure within the context of its alkaloid family. One study utilizes 1H coupled natural abundance 13C NMR spectroscopy to differentiate the C-3 and C-3a signals in this compound. This technique is particularly useful for analyzing compounds with an indole skeleton, like this compound, which possesses a carbonyl group at the C-2 position of this structure. []

Q3: What is the significance of the carbonyl group in the this compound structure?

A4: The presence of a carbonyl group at the C-2 position of the indole skeleton in this compound significantly influences the chemical shifts observed in 13C NMR. Understanding these shifts is crucial for distinguishing this compound from other alkaloids within the ajmaline, this compound, and sarpagine families. []

Q4: Has this compound demonstrated analgesic properties in experimental settings?

A5: While traditionally, this compound-containing plants were used for pain relief, studies evaluating its analgesic properties in thermal nociception assays have shown limited efficacy. This contradicts prior reports and traditional uses, prompting further investigation into its mechanism of action. []

Q5: What are the potential implications of this compound's opioid receptor activity for drug development?

A6: Despite the limited analgesic effects observed in current studies, this compound's interaction with opioid receptors, particularly the kappa opioid receptor, holds promise for developing novel opioid-based medications. Its unique structure could serve as a scaffold for designing compounds with improved pharmacological properties and therapeutic potential for various conditions. []

Q6: What is the biogenetic relationship between this compound and other alkaloids?

A7: Nareline, another indole alkaloid, shares a biogenetic link with both Akuammiline and this compound. [] This suggests a potential for exploring structure-activity relationships and understanding the biosynthesis pathways within this family of compounds.

Q7: How is this compound isolated from plant sources for research purposes?

A8: this compound is commonly extracted and purified from the rind of the Picralima nitida plant. A technique called pH-zone-refining countercurrent chromatography (CCC) has proven highly effective for separating this compound and other alkaloids from this plant. This method facilitates the isolation of this compound in quantities suitable for extensive pharmacological investigations. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.